molecular formula C14H20N2O3 B11173185 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B11173185
M. Wt: 264.32 g/mol
InChI Key: IJSOWKUCMGPKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound that features a furan ring, a piperazine moiety, and a dimethylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
  • 1-[4-(Pyridine-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
  • 1-[4-(Benzoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Uniqueness

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)13(18)16-8-6-15(7-9-16)12(17)11-5-4-10-19-11/h4-5,10H,6-9H2,1-3H3

InChI Key

IJSOWKUCMGPKAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.